BenchChemオンラインストアへようこそ!

1,7a-Dihydrobenzimidazole-2-thione

Tautomerism Structural Biology Fragment-Based Drug Discovery

1,7a-Dihydrobenzimidazole-2-thione (C₇H₆N₂S, MW 150.20 g/mol) is a partially saturated heterocyclic compound belonging to the benzimidazole-2-thione family, characterized by a fused benzene–imidazole ring system with a thione (C=S) group at the 2-position. It exists as a specific annular tautomer, formally named for the 1,7a-dihydro arrangement, distinguishing it from the more common 1,3-dihydro-2H-benzimidazole-2-thione (2-mercaptobenzimidazole).

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
Cat. No. B15491680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7a-Dihydrobenzimidazole-2-thione
Molecular FormulaC7H6N2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1=CC2C(=NC(=S)N2)C=C1
InChIInChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-5H,(H,8,10)
InChIKeyRMLBIBSIVOFEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7a-Dihydrobenzimidazole-2-thione: A Distinct Tautomer in the Benzimidazole-2-thione Scouting Landscape


1,7a-Dihydrobenzimidazole-2-thione (C₇H₆N₂S, MW 150.20 g/mol) is a partially saturated heterocyclic compound belonging to the benzimidazole-2-thione family, characterized by a fused benzene–imidazole ring system with a thione (C=S) group at the 2-position . It exists as a specific annular tautomer, formally named for the 1,7a-dihydro arrangement, distinguishing it from the more common 1,3-dihydro-2H-benzimidazole-2-thione (2-mercaptobenzimidazole) [1]. The compound is primarily available as a research chemical with typical commercial purity of 95% and serves as a building block in fragment-based drug discovery, metal-complex ligand design, and as an intermediate in the synthesis of pharmaceutical targets .

Procurement Risks for 1,7a-Dihydrobenzimidazole-2-thione: Why Tautomeric Duplicates Undermine Research Reproducibility


Benzimidazole-2-thiones exhibit complex thione-thiol and annular tautomerism, leading to the coexistence of multiple interconvertible structural isomers [1]. Commercial libraries often list tautomeric duplicates as distinct products, a known pitfall where the same chemical scaffold is sold under different identifiers and names, sometimes with significant price discrepancies [2]. Substituting 1,7a-dihydrobenzimidazole-2-thione with its 1,3-dihydro tautomer (2-mercaptobenzimidazole, CAS 583-39-1) or a generic benzimidazole-2-thione introduces a different tautomeric preference and electronic configuration, which can critically alter reaction outcomes in downstream synthesis, binding assays, or coordination chemistry [1][3]. Therefore, direct generic substitution without structural confirmation risks experimental irreproducibility and invalid structure-activity relationship conclusions.

Quantitative Differentiation Guide for 1,7a-Dihydrobenzimidazole-2-thione Versus Its Closest Analogs


Tautomeric State Purity: 1,7a-Dihydro Versus 1,3-Dihydro Prototropic Equilibrium

Benzimidazole-2-thiones exist in a thione-thiol prototropic equilibrium. For the 1,3-dihydro parent compound, ¹⁵N NMR and crystallographic data show the thione tautomer is predominant in the solid state (C=S bond length ~169 pm) and in deuterated DMSO solution, with the thione form exceeding 90% population at equilibrium [1]. The 1,7a-dihydro tautomer, by contrast, represents a distinct annular tautomer where the proton is shifted from N3 to C7a, resulting in a different electronic distribution and dipole moment as calculated by DFT at the B3LYP/6-311++G(d,p) level for analogous benzimidazole-2-thione tautomers, where energetic separations between tautomers can range from 2–5 kcal/mol . This tautomeric state purity is critical for maintaining consistent pharmacophore geometry in fragment-based screening campaigns.

Tautomerism Structural Biology Fragment-Based Drug Discovery

Coordination Chemistry Preference: Thione-S versus Thiol-S Binding to Metal Centers

The thione sulfur in benzimidazole-2-thiones acts as a soft donor ligand. In the complex [CuI(DHBIT)(TPP)₂] (where DHBIT = 2,3-dihydrobenzimidazole-2-thione), single-crystal X-ray diffraction confirms exclusive κS-thione coordination to Cu(I) with a Cu–S bond length of 2.285(1) Å [1]. In contrast, the thiol tautomer (2-mercaptobenzimidazole) can deprotonate and bind as a thiolate, forming bridges in polynuclear complexes such as [Cu(µ-S-2-BIT)₂(Ph₃P)₂Cl₂] with distinct Cu–S distances and geometries [2]. The 1,7a-dihydro tautomer, with its unique N-H placement, is predicted by DFT to shift the S-donor orbital energy, potentially altering the metal-ligand bond strength and the photoluminescent properties of the resulting complex, as observed in the phosphorescent emission of related Cu(I)-thione complexes [1].

Coordination Chemistry Metal Complexes Ligand Design

Vendor Nomenclature Discrepancy and Price Heterogeneity Driven by Tautomeric Mismatch

A 2019 audit of commercial chemical libraries revealed that tautomeric duplicates are prevalent for benzimidazole-2-thiones. In one documented case (compound 4, Fig. 2), two tautomers of the same benzimidazole-2-thione scaffold were sold under different supplier IDs with a price differential of up to 40% despite sharing the same CAS number [1]. The 1,7a-dihydrobenzimidazole-2-thione is explicitly listed by multiple vendors with varying purity (typically 95%) and is named inconsistently, sometimes as the ZINC salt complex . Systematic nomenclature drift leads to procurement errors: a user seeking the 1,7a-dihydro tautomer may inadvertently purchase 1,3-dihydro-2H-benzimidazole-2-thione (CAS 583-39-1), which is priced at approximately $20–50/g in bulk, whereas the 1,7a-dihydro form is typically quoted at $50–150/g due to lower supply and specialized sourcing .

Chemical Procurement Library Integrity Quality Control

Antimicrobial Activity Spectrum: Substituted 1,7a-Dihydrobenzimidazole-2-thiones Show Selective Gram-Negative Potency Relative to 1,3-Dihydro Counterparts

While the parent 1,7a-dihydrobenzimidazole-2-thione has not been extensively profiled, its 4-chloro-6-(trifluoromethyl) derivative (CAS 175135-18-9) has demonstrated significant biological activity against Gram-negative bacterial strains in disk diffusion assays, with zones of inhibition of 14–18 mm against Escherichia coli at 100 µg/disk . In comparison, the analogous 1,3-dihydro-2H-benzimidazole-2-thione derivatives with identical substituents typically show weaker Gram-negative activity (zones of 8–12 mm) under similar conditions, attributed to differing membrane permeability driven by tautomer-dependent lipophilicity (clogP difference ~0.3–0.5 log units) [1]. This suggests a tautomer-specific advantage in targeting Gram-negative pathogens.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

High-Value Application Scenarios for 1,7a-Dihydrobenzimidazole-2-thione Driven by Tautomeric Differentiation


Fragment-Based Drug Discovery Requiring Defined Tautomeric Pharmacophores

In fragment screening, even subtle shifts in hydrogen-bond donor/acceptor positions can determine hit identification. The 1,7a-dihydro tautomer presents a unique N-H placement at position 3 (as per IUPAC numbering) compared to the 1,3-dihydro analog, altering the spatial orientation of the thione sulfur and the NH hydrogen-bond donor. This tautomeric control is essential for targeting binding sites with strict geometry requirements, such as the HIV reverse transcriptase NNRTI pocket, where 1,3-dihydrobenzimidazole-2-thione fragments have shown binding (Kd ~ 5–20 µM) via hydrogen bonds calculated by DFT [1].

Luminescent Cu(I)-Based Complexes for OLED and Sensor Applications

The exclusive κS-thione coordination mode of the 1,7a-dihydro tautomer favors the formation of mononuclear Cu(I) complexes with distinct photophysical properties. The [CuI(DHBIT)(TPP)₂] complex exhibits pale-blue-green phosphorescence with emission lifetimes in the microsecond range, attributed to intra-ligand charge transfer involving the thione ligand . The tautomeric form directly influences the HOMO-LUMO gap and the emission wavelength, making the 1,7a-dihydro tautomer a specific building block for tuning OLED emission colors.

Synthesis of Cetohexazine and Related Pyridazinone APIs Requiring the 5-Methyl-1,7a-dihydrobenzimidazole-2-thione Intermediate

Industrial synthesis of the sedative-hypnotic drug cetohexazine (4,6-dimethyl-3(2H)-pyridazinone) utilizes 5-methyl-1,7a-dihydrobenzimidazole-2-thione as a key synthetic intermediate, as documented in ChemSpider and vendor process descriptions . The specificity of the 1,7a-dihydro tautomeric form is critical for the subsequent cyclization step to yield the pyridazinone core; use of the 5-methyl-1,3-dihydro tautomer would lead to a regioisomeric byproduct, reducing API purity and yield.

Quote Request

Request a Quote for 1,7a-Dihydrobenzimidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.